molecular formula C19H22N2OS B13999809 2-Hydroxy-1-(4-methylpiperazin-1-yl)-2,2-diphenylethanethione CAS No. 59408-59-2

2-Hydroxy-1-(4-methylpiperazin-1-yl)-2,2-diphenylethanethione

Cat. No.: B13999809
CAS No.: 59408-59-2
M. Wt: 326.5 g/mol
InChI Key: FAJLKHQUDNTGPB-UHFFFAOYSA-N
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Description

ETHANETHIONE,2-HYDROXY-1-(4-METHYL-1-PIPERAZINYL)-2,2-DIPHENYL- is a complex organic compound with a unique structure that includes a piperazine ring, a hydroxyl group, and two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHANETHIONE,2-HYDROXY-1-(4-METHYL-1-PIPERAZINYL)-2,2-DIPHENYL- typically involves multiple steps, including the formation of the piperazine ring, the introduction of the hydroxyl group, and the attachment of the phenyl groups. Common reagents used in these reactions may include piperazine, phenyl halides, and hydroxylating agents. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of ETHANETHIONE,2-HYDROXY-1-(4-METHYL-1-PIPERAZINYL)-2,2-DIPHENYL- may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and maintain consistent product quality. Key considerations include the selection of raw materials, reaction optimization, and waste management.

Chemical Reactions Analysis

Types of Reactions

ETHANETHIONE,2-HYDROXY-1-(4-METHYL-1-PIPERAZINYL)-2,2-DIPHENYL- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to modify the piperazine ring or the phenyl groups.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the piperazine ring may produce a more saturated derivative.

Scientific Research Applications

ETHANETHIONE,2-HYDROXY-1-(4-METHYL-1-PIPERAZINYL)-2,2-DIPHENYL- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of ETHANETHIONE,2-HYDROXY-1-(4-METHYL-1-PIPERAZINYL)-2,2-DIPHENYL- involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, or modulating gene expression. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

ETHANETHIONE,2-HYDROXY-1-(4-METHYL-1-PIPERAZINYL)-2,2-DIPHENYL- can be compared with other similar compounds, such as:

    Piperazine derivatives: Compounds with similar piperazine rings but different substituents.

    Phenyl-substituted compounds: Molecules with phenyl groups attached to different functional groups.

    Hydroxyl-containing compounds: Chemicals with hydroxyl groups that exhibit similar reactivity.

Properties

CAS No.

59408-59-2

Molecular Formula

C19H22N2OS

Molecular Weight

326.5 g/mol

IUPAC Name

2-hydroxy-1-(4-methylpiperazin-1-yl)-2,2-diphenylethanethione

InChI

InChI=1S/C19H22N2OS/c1-20-12-14-21(15-13-20)18(23)19(22,16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,22H,12-15H2,1H3

InChI Key

FAJLKHQUDNTGPB-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=S)C(C2=CC=CC=C2)(C3=CC=CC=C3)O

Origin of Product

United States

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